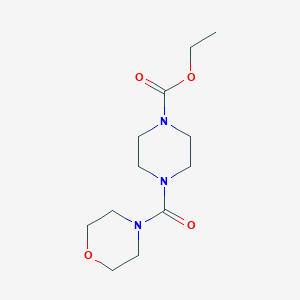

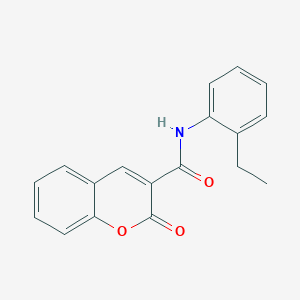

![molecular formula C11H8N4O2S B5549224 2-{[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)thio]methyl}benzonitrile](/img/structure/B5549224.png)

2-{[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)thio]methyl}benzonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related compounds often involves complex reactions, including cycloadditions, cyclotrimerizations, and rearrangements. For instance, the synthesis of tetrahydro-2,4-dioxo-1H-benzo[b][1,5]diazepine derivatives showcases the utilization of aromatic diamines, Meldrum's acid, and isocyanides, demonstrating the complexity and innovation in synthesizing heterocyclic compounds (Shaabani et al., 2009). Similarly, the electro-oxidation of 3,4-dihydroxybenzoic acid in the presence of 6-methyl-1,2,4-triazine-3-thione-5-one highlights a unique synthesis route for derivatives in aqueous media, indicating the versatility of synthetic methods (Fotouhi et al., 2007).

Molecular Structure Analysis

The molecular structure of compounds like "2-{[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)thio]methyl}benzonitrile" is characterized by detailed spectroscopic studies, including FT-IR, NMR, and MS, alongside crystallographic analyses such as X-ray diffraction. These techniques provide insight into the conformation, stereochemistry, and electronic properties of the molecule, as seen in studies by Qing-mei Wu et al., where DFT and TD-DFT calculations complement the structural analysis, offering a comparative look at vibrational properties and molecular geometries (Qing-mei Wu et al., 2021).

Chemical Reactions and Properties

Chemical reactions involving the compound or its derivatives highlight the reactivity and potential applications. For example, the cyclotrimerization reactions, as discussed in the synthesis of 2,4,6-triphenyl-1,3,5-triazine derivatives, underscore the compound's participation in forming complex heterocyclic structures (Davies et al., 1997).

Wissenschaftliche Forschungsanwendungen

Synthesis and Reactivity

- The compound 2-Thiazolylhydrazonomalononitrile has been employed as a key intermediate for the synthesis of polyfunctionally substituted heterocycles, such as pyridazine, tetrazole, pyrimidines, and triazolopyrimidines, incorporating the thiazole moiety. This demonstrates the compound's versatility in forming a diverse array of heterocyclic structures through reactions with various carbon and nitrogen nucleophiles, highlighting its potential for creating pharmacologically relevant molecules (El‐Mekabaty et al., 2016).

Biological Activities

- Novel heterocycles incorporating phthalazine were synthesized, demonstrating the utility of related compounds as intermediates in producing structures with potential antibacterial activity. This underscores the significance of such compounds in medicinal chemistry for developing new therapeutic agents (Khalil et al., 2009).

Material Science and Polymer Chemistry

- The construction of large molecular cavities using tetraoxacalix[2]arene[2]triazine as a platform has been achieved, indicating the role of related triazine derivatives in forming novel macrocyclic structures with potential applications in molecular recognition, catalysis, or as components of functional materials (Hou et al., 2008).

Advanced Synthesis Techniques

- A practical one-pot synthesis method for 4,6-bis(hetero)aryl- and 4-(hetero) aryl-6-methyl-substituted 1,3,5-triazin-2-amines showcases the efficiency of using cesium carbonate-promoted cotrimerization, demonstrating the compound's relevance in simplifying synthetic routes to complex triazine derivatives (Calheiros et al., 2022).

Environmental Applications

- The degradation of triazine herbicides mediated by benzoxazinones (Bx) highlights the environmental significance of triazine derivatives, offering insights into their potential use in bioremediation strategies to mitigate pollution caused by widespread herbicide use (Willett et al., 2016).

Safety and Hazards

Eigenschaften

IUPAC Name |

2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanylmethyl]benzonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N4O2S/c12-5-7-3-1-2-4-8(7)6-18-10-9(16)13-11(17)15-14-10/h1-4H,6H2,(H2,13,15,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKCRGVNPVNVHNV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CSC2=NNC(=O)NC2=O)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(((3,5-Dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)thio)methyl)benzonitrile | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-methyl-N-[3-(1H-1,2,3-triazol-1-yl)propyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5549161.png)

![2-{[(5-nitro-1H-benzimidazol-2-yl)methyl]thio}-1,3-benzoxazole](/img/structure/B5549169.png)

![1-methyl-3-phenyl-8-[(propylthio)acetyl]-1,8-diazaspiro[4.5]decan-2-one](/img/structure/B5549177.png)

![2-(4-fluorophenyl)-N-{4-[(6-methyl-3-pyridazinyl)amino]phenyl}acetamide](/img/structure/B5549185.png)

![3-[4-(cyclopentylcarbonyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B5549190.png)

![8-[(2,8-dimethylquinolin-3-yl)carbonyl]-3-ethyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5549198.png)

![5-[(3-fluorobenzyl)oxy]-2-methyl-1-benzofuran-3-carboxylic acid](/img/structure/B5549219.png)

![3-(3-fluorophenyl)-4-({3-[(2-methylbenzyl)oxy]-1-azetidinyl}carbonyl)-1H-pyrazole](/img/structure/B5549237.png)

![6-{[2-(2-furyl)azepan-1-yl]carbonyl}imidazo[1,2-a]pyridine](/img/structure/B5549246.png)